1-Cyclopentylpiperidin-4-amine
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Overview
Description
1-Cyclopentylpiperidin-4-amine is a chemical compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol It is a piperidine derivative, characterized by a cyclopentyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentylpiperidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentylamine with piperidine derivatives under controlled conditions. For example, the preparation can be achieved by reacting cyclopentylamine with 4-piperidone in the presence of reducing agents .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes to ensure high yield and purity. The process often includes the use of solvents and catalysts to facilitate the reactions and subsequent purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .
Scientific Research Applications
1-Cyclopentylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 1-Cyclopentylpiperidin-4-amine involves its interaction with specific molecular targets. It is believed to act on certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Cyclopentylpiperazine: Another piperidine derivative with similar structural features.
4-Cyclopentylpiperidin-4-amine: A closely related compound with slight variations in the piperidine ring.
Cyclopentylamine: A simpler amine with a cyclopentyl group
Uniqueness: 1-Cyclopentylpiperidin-4-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopentyl group and piperidine ring make it a versatile compound in various synthetic and research applications .
Properties
IUPAC Name |
1-cyclopentylpiperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-9-5-7-12(8-6-9)10-3-1-2-4-10/h9-10H,1-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJXAKRPWXVQGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406503 |
Source
|
Record name | 1-cyclopentylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132740-50-2 |
Source
|
Record name | 1-cyclopentylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopentylpiperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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